molecular formula C13H8F2N2O3 B2524163 2,6-difluoro-3-nitro-N-phenylbenzamide CAS No. 646497-60-1

2,6-difluoro-3-nitro-N-phenylbenzamide

Cat. No.: B2524163
CAS No.: 646497-60-1
M. Wt: 278.215
InChI Key: JSAGKAYKWQRWPM-UHFFFAOYSA-N
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Description

2,6-difluoro-3-nitro-N-phenylbenzamide is an organic compound with the molecular formula C13H8F2N2O3 and a molecular weight of 278.21 g/mol . This compound is characterized by the presence of two fluorine atoms, a nitro group, and a phenyl group attached to a benzamide core. It is commonly used in various chemical and pharmaceutical research applications due to its unique structural properties.

Chemical Reactions Analysis

Types of Reactions

2,6-difluoro-3-nitro-N-phenylbenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,6-difluoro-3-nitro-N-phenylbenzamide is widely used in scientific research due to its unique chemical properties. Some of its applications include:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 2,6-difluoro-3-nitro-N-phenylbenzamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The fluorine atoms enhance the compound’s stability and lipophilicity, facilitating its interaction with lipid membranes and proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6-difluoro-3-nitro-N-phenylbenzamide is unique due to the presence of both fluorine atoms and a nitro group on the benzamide core, which imparts distinct chemical reactivity and biological activity. The phenyl group further enhances its potential for interaction with biological targets, making it a valuable compound in research and development .

Properties

IUPAC Name

2,6-difluoro-3-nitro-N-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8F2N2O3/c14-9-6-7-10(17(19)20)12(15)11(9)13(18)16-8-4-2-1-3-5-8/h1-7H,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSAGKAYKWQRWPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=C(C=CC(=C2F)[N+](=O)[O-])F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8F2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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